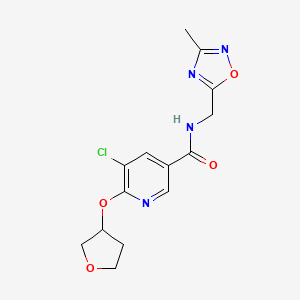

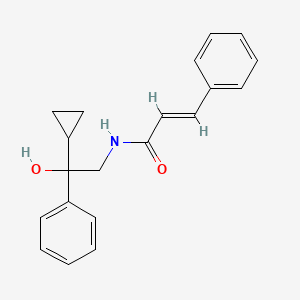

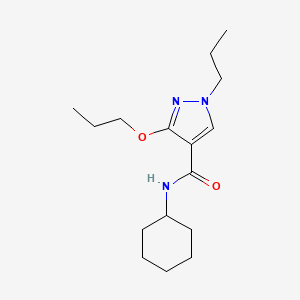

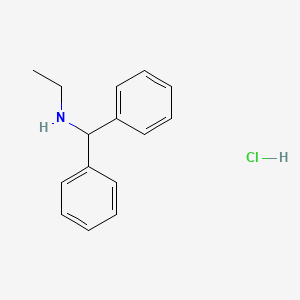

N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for “N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide” is not available, related compounds such as N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea have been synthesized in high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile .

Scientific Research Applications

Organic Synthesis and Characterization

The synthesis and characterization of morpholine derivatives involve their preparation through specific reactions, followed by analysis using techniques like NMR, IR, and Mass spectral studies. For instance, compounds have been synthesized to explore their biological activities, such as antibacterial and anti-TB, through molecular docking studies. The structural properties of these compounds, determined through single crystal X-ray diffraction studies, contribute to understanding their potential applications in medicinal chemistry and drug design (Mamatha S.V et al., 2019).

Antimicrobial Activity

Research on morpholine derivatives has demonstrated their antimicrobial potential. Studies have shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. This includes efforts to investigate the modulating activity of certain morpholine compounds against standard and multi-resistant strains of bacteria and fungi, assessing their minimum inhibitory concentration (MIC) to gauge effectiveness (M. A. Oliveira et al., 2015).

Antifungal and Broad-Spectrum Antifungal Agents

Some morpholine derivatives have been identified as potent antifungal agents with activity against Candida species, Aspergillus species, molds, and dermatophytes. Optimizations in the chemical structure of these compounds have led to improved plasmatic stability while maintaining or enhancing their in vitro and in vivo antifungal efficacy. This highlights their potential in developing new antifungal therapies, especially for systemic infections (D. Bardiot et al., 2015).

Synthetic Methodologies

In the realm of organic synthesis, morpholine compounds have been pivotal in developing novel synthetic methodologies. This includes the use of morpholine derivatives in constructing complex molecules, such as the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides, demonstrating the versatility and utility of morpholine in facilitating diverse chemical reactions (P. Atanassov et al., 2002).

properties

IUPAC Name |

N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-13-14-4-6-16(7-5-14)20-18(22)15-2-1-3-17(12-15)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOJEIXVCOWKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834350.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2834356.png)